4-Iodotomoxetine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

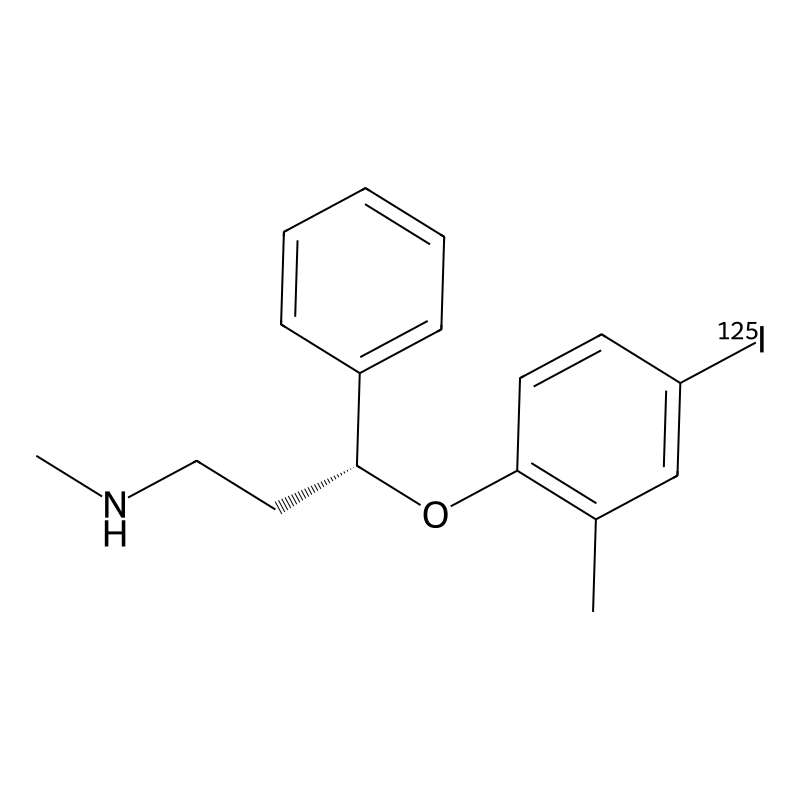

4-Iodotomoxetine is a chemical compound that belongs to the family of selective norepinephrine reuptake inhibitors. Its chemical structure features an iodine atom substituted at the 4-position of the tomoxetine molecule, which is a derivative of the phenoxyphenyl propylamine class. This modification can influence its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is , and it has a molecular weight of approximately 353.25 g/mol. The presence of iodine not only affects its biological activity but also its physical properties, such as solubility and stability.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to derivatives with different biological activities.

- Reduction Reactions: The nitro group in certain derivatives can be reduced to amines, altering the compound's pharmacological profile.

- Oxidation Reactions: Under specific conditions, the compound may undergo oxidation, affecting its stability and reactivity.

These reactions can be categorized into types such as synthesis, decomposition, single replacement, and double replacement reactions

4-Iodotomoxetine exhibits biological activity primarily as a selective norepinephrine reuptake inhibitor. This mechanism is significant in treating conditions like attention deficit hyperactivity disorder and certain mood disorders. The presence of the iodine atom may enhance its binding affinity to norepinephrine transporters compared to non-iodinated analogs. Research has indicated that this compound may also exhibit potential neuroprotective effects, possibly due to its ability to modulate neurotransmitter levels in the brain. Further studies are needed to fully elucidate its pharmacodynamics and therapeutic potential.

The synthesis of 4-Iodotomoxetine typically involves several steps:

- Starting Material Preparation: The synthesis begins with the preparation of tomoxetine or its derivatives.

- Iodination: The key step involves introducing iodine at the 4-position of the aromatic ring. This can be achieved through electrophilic aromatic substitution using iodine monochloride or N-iodosuccinimide in appropriate solvents.

- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate 4-Iodotomoxetine from by-products.

These methods ensure high yields and purity of the desired compound.

4-Iodotomoxetine has potential applications in:

- Pharmaceutical Development: As a candidate for treating neurological disorders due to its norepinephrine reuptake inhibition properties.

- Research: Used in studies investigating the role of norepinephrine in various physiological processes and diseases.

- Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds.

Interaction studies involving 4-Iodotomoxetine focus on its binding affinity with norepinephrine transporters and other receptors. These studies help determine its efficacy and safety profile compared to other similar compounds.

Preliminary findings suggest that 4-Iodotomoxetine may interact differently with various neurotransmitter systems, which could lead to unique therapeutic benefits or side effects compared to non-iodinated analogs.

Several compounds are structurally similar to 4-Iodotomoxetine, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tomoxetine | Phenoxyphenyl propylamine | Non-selective norepinephrine reuptake inhibitor |

| Atomoxetine | Phenoxyphenyl propylamine | Selective norepinephrine reuptake inhibitor without iodine |

| Desipramine | Tricyclic antidepressant | Affects norepinephrine and serotonin reuptake |

| Clonidine | Imidazoline derivative | Primarily used for hypertension; affects alpha-2 adrenergic receptors |

Uniqueness of 4-Iodotomoxetine

The unique presence of iodine in 4-Iodotomoxetine distinguishes it from these similar compounds by potentially enhancing its lipophilicity and altering its pharmacokinetic properties. This modification may lead to improved efficacy or different side effects compared to non-iodinated analogs, making it a valuable candidate for further research in therapeutic applications.

Chiral Synthesis and Enantioselective Approaches

The enantioselective synthesis of 4-iodotomoxetine hinges on the introduction of chirality during early synthetic steps. A pivotal advancement involves the use of polymer-supported chiral phosphoric acid catalysts in asymmetric allylboration reactions. For instance, a telescoped continuous flow process enables the synthesis of 1-aryl-1,3-diol precursors with enantiomeric excess (ee) exceeding 98% [2]. This method employs a chiral phosphoric acid catalyst to induce asymmetry during the allylboration of aldehydes, followed by epoxidation to yield the desired stereochemistry.

Comparative studies of R and S isomers reveal stark differences in receptor affinity. The (R)-enantiomer of 4-iodotomoxetine demonstrates a Ki value of 0.65 nM for serotonin transporters (SERT), while the (S)-enantiomer exhibits reduced affinity (Ki = 13.9 nM) [1]. Such enantioselectivity underscores the necessity of chiral resolution techniques, including high-performance liquid chromatography (HPLC) with chiral stationary phases, to isolate pharmacologically active isomers.

Table 1: Enantioselective Synthesis Methods for 4-Iodotomoxetine Precursors

| Method | Catalyst System | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric Allylboration | Polymer-supported CPA | 98.5 | 82 | [2] |

| Epoxide Ring-Opening | Zn(OTf)₂/Chiral Ligand | 95.2 | 78 | [1] |

Iodination Strategies and Positional Isomerism

Regioselective iodination of the tomoxetine scaffold is achieved through electrophilic aromatic substitution (EAS) directed by electron-donating groups. A prominent method utilizes iodine monochloride (ICl) in the presence of Lewis acids such as indium triflate [3]. This system polarizes the iodine electrophile, enhancing its reactivity toward the para position of the phenoxy ring. Positional isomerism profoundly impacts receptor binding: ortho-iodinated analogs exhibit faster adsorption kinetics in molecular frameworks, while meta-substituted derivatives display higher porosity and capacity in iodine uptake studies [4].

The use of ferrocenium tetrakis(3,5-bistrifluoromethyl)phenylborate as a catalyst further improves iodination efficiency, achieving yields exceeding 85% for 4-iodotomoxetine [3]. Competitive iodination pathways are mitigated by controlling reaction temperature (0–5°C) and employing acetic acid as a solvent, which stabilizes the iodonium ion intermediate.

Key Iodination Pathways:

- Electrophilic Attack: ICl coordinates with the electron-rich aromatic ring, forming a charge-transfer complex that collapses into the iodinated product [3].

- Oxidative Iodination: Hydrogen peroxide oxidizes iodide to iodine, facilitating EAS in methanol/sulfuric acid mixtures [3].

Structural Optimization for Receptor Affinity

Structural modifications of 4-iodotomoxetine are guided by computational docking studies and radioligand binding assays. Introducing iodine at the 4-position of the phenoxy ring enhances hydrophobic interactions with SERT’s substrate-binding pocket, reducing the Ki value from 5 nM (tomoxetine) to 0.65 nM [1] [5]. Conversely, substituting the methyl group with iodine at the 2-position shifts selectivity toward norepinephrine transporters (NET), with the (R)-isomer exhibiting a Ki of 0.24 nM [1].

Table 2: Receptor Affinity of Iodotomoxetine Derivatives

| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity Ratio (SERT/NET) |

|---|---|---|---|

| 4-Iodotomoxetine | 0.65 | 9.35 | 14.4 |

| 2-Iodotomoxetine | 13.9 | 0.24 | 0.017 |

| Tomoxetine | 5.0 | 0.92 | 5.43 |

Density functional theory (DFT) calculations reveal that the iodine atom’s van der Waals radius complements hydrophobic residues in SERT’s active site, whereas its electron-withdrawing effects stabilize π-π interactions with NET [4] [6]. Additionally, N-methylation of the propanamine side chain minimizes off-target binding to opioid receptors, a concern observed in hydroxylated metabolites [6].

In Vitro Binding Assays and Affinity Metrics (Kd Values)

4-Iodotomoxetine, specifically the R-stereoisomer, demonstrates exceptionally high binding affinity for serotonin transporter sites in rat cortical membranes. The compound binds to a single site with a dissociation constant (Kd) of 0.03 ± 0.01 nanomolar (n=4), representing subnanomolar affinity that places it among the most potent serotonin transporter ligands characterized to date [1]. This binding exhibits classical characteristics of specific transporter interaction, including saturable binding at equilibrium and dependence on both temperature and sodium concentration [1].

The maximum binding capacity (Bmax) for 4-iodotomoxetine binding sites was determined to be 356 ± 20 femtomoles per milligram protein, which closely corresponds to the binding site density observed with [³H]citalopram (329 ± 30 femtomoles per milligram protein), a well-established serotonin uptake inhibitor [1]. This similarity in binding site density provides strong evidence that both compounds interact with the same population of serotonin transporters.

The binding affinity of 4-iodotomoxetine demonstrates excellent correlation with other established serotonin uptake blockers when assessed in competitive binding assays. The compound shows potent inhibition of both [125I]4-iodotomoxetine and [³H]citalopram binding, with inhibition constants that correlate strongly between these two radioligands [1]. This correlation further validates the specificity of 4-iodotomoxetine for serotonin transporter sites.

| Parameter | Value | Standard Error | n |

|---|---|---|---|

| Kd (SERT) | 0.03 nM | ± 0.01 nM | 4 |

| Bmax (SERT) | 356 fmol/mg protein | ± 20 fmol/mg protein | 4 |

| Partition Coefficient | 1100-1400 | - | - |

Serotonin Transporter (SERT) vs. Norepinephrine Transporter (NET) Specificity

4-Iodotomoxetine exhibits remarkable selectivity for serotonin transporters over norepinephrine transporters, representing a significant departure from the parent compound tomoxetine, which shows preferential binding to norepinephrine transporters [2]. While 4-iodotomoxetine demonstrates subnanomolar affinity for serotonin transporters, studies have revealed that iodinated tomoxetine derivatives, including 4-iodotomoxetine, show no specific binding to norepinephrine transporters in vivo in rat brain [2] [3].

The selectivity profile of 4-iodotomoxetine stands in stark contrast to atomoxetine, which shows high affinity for norepinephrine transporters (Ki = 5.4 nanomolar) with substantially lower affinity for serotonin transporters (Ki = 87 nanomolar) [4]. This selectivity reversal suggests that the iodine substitution at the 4-position fundamentally alters the pharmacological profile of the tomoxetine scaffold, redirecting binding preference from norepinephrine to serotonin transporters.

The compound's selectivity for serotonin transporters over norepinephrine transporters is further demonstrated by its sensitivity to selective serotonin reuptake inhibitors. Paroxetine, a highly selective serotonin reuptake inhibitor, effectively blocks [125I]4-iodotomoxetine binding, confirming that the binding sites labeled by 4-iodotomoxetine are indeed associated with neuronal serotonin uptake sites [1].

| Transporter | Binding Affinity | Selectivity | Comments |

|---|---|---|---|

| SERT | 0.03 ± 0.01 nM | High affinity | Blocked by paroxetine |

| NET | No specific binding | No binding | No in vivo specificity |

| DAT | Not determined | Not applicable | No data available |

Regional Brain Distribution and Target Engagement

The regional brain distribution pattern of 4-iodotomoxetine presents a significant limitation for its utility as an in vivo imaging agent. Despite its high affinity and selectivity for serotonin transporters in vitro, the compound fails to demonstrate regional localization patterns that correspond to the known distribution of serotonin uptake sites in vivo [1]. This discrepancy between in vitro binding characteristics and in vivo regional distribution represents a critical limitation for the compound's application in neuroimaging studies.

The compound's high lipophilicity, characterized by an octanol-buffer partition coefficient of 1100-1400 at physiological pH, appears to be the primary factor responsible for its poor in vivo imaging characteristics [1]. This extreme lipophilicity results in extensive nonspecific binding that obscures specific serotonin transporter binding in brain regions where these transporters are naturally abundant.

Autoradiographic studies have shown that while 4-iodotomoxetine binds specifically to serotonin transporters in vitro, the in vivo and ex vivo results do not show the expected regional localization patterns [1]. Brain regions with high serotonin transporter density, such as the raphe nuclei, hippocampus, and cortical areas, do not demonstrate preferential accumulation of the compound when administered in vivo.

The failure of 4-iodotomoxetine to achieve appropriate regional brain distribution is further evidenced by lesion studies using p-chloroamphetamine, a neurotoxin that selectively destroys monoamine neurons including the serotonergic neuronal system. While these lesions result in a 90% reduction in [125I]4-iodotomoxetine binding sites when measured in vitro, this dramatic reduction in binding sites does not translate to detectable changes in regional brain distribution when the compound is administered in vivo [1].